(4-(Pentanamidomethyl)phenyl)boronic acid
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Overview
Description
(4-(Pentanamidomethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with a pentanamidomethyl group and a boronic acid functional group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which can lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as precursors. These esters are synthesized by dehydrating boric acid with alcohols . The resulting boronic esters can then be hydrolyzed to yield the desired boronic acid.
Chemical Reactions Analysis
Types of Reactions: (4-(Pentanamidomethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction of boronic acids can yield boranes.
Substitution: Boronic acids can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Aryl or vinyl compounds with new functional groups attached.
Scientific Research Applications
(4-(Pentanamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Pentanamidomethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst is oxidized by the halide reagent to form an organopalladium intermediate.
Transmetalation: The boronic acid reacts with the organopalladium intermediate to form a new organopalladium species.
Reductive Elimination: The desired product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness: (4-(Pentanamidomethyl)phenyl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other boronic acids. The presence of the pentanamidomethyl group can influence its reactivity and interactions in various chemical and biological systems.
Properties
Molecular Formula |
C12H18BNO3 |
---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
[4-[(pentanoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-2-3-4-12(15)14-9-10-5-7-11(8-6-10)13(16)17/h5-8,16-17H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
KLUDJDFBNIJVIM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)CCCC)(O)O |
Origin of Product |
United States |
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